Cas no 601487-96-1 (5-BROMO-3-(2-(4-FLUOROPHENYL)-2-OXOETHYLIDINE)-1,3-DIHYDROINDOL-2-ONE)

5-BROMO-3-(2-(4-FLUOROPHENYL)-2-OXOETHYLIDINE)-1,3-DIHYDROINDOL-2-ONE 化学的及び物理的性質
名前と識別子
-
- 5-BROMO-3-(2-(4-FLUOROPHENYL)-2-OXOETHYLIDINE)-1,3-DIHYDROINDOL-2-ONE
- 5-bromo-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1H-indol-2-one
- IN1147
- SCHEMBL3349480
- HSCI1_000332
- Pfmrk inhibitor,wr 216174
- 601487-96-1
- 5-Bromo-3-(2-(4-fluorophenyl)-2-oxoethylidene)indolin-2-one
- BRD-K26669427-001-01-0
- (3Z)-5-bromo-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1H-indol-2-one
- Pfmrk Inhibitor, WR 216174
-
- インチ: InChI=1S/C16H9BrFNO2/c17-10-3-6-14-12(7-10)13(16(21)19-14)8-15(20)9-1-4-11(18)5-2-9/h1-8H,(H,19,21)/b13-8-
- InChIKey: VVBIXEJMWRHSLL-JYRVWZFOSA-N
- SMILES: C1=CC(=CC=C1C(=O)C=C2C3=C(C=CC(=C3)Br)NC2=O)F
計算された属性
- 精确分子量: 344.98000
- 同位素质量: 344.98007g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 2
- 複雑さ: 471
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- XLogP3: 3.2
じっけんとくせい
- PSA: 46.17000
- LogP: 3.94460
5-BROMO-3-(2-(4-FLUOROPHENYL)-2-OXOETHYLIDINE)-1,3-DIHYDROINDOL-2-ONE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-204183-5 mg |
Pfmrk Inhibitor, WR 216174, |
601487-96-1 | ≥97% | 5mg |
¥1,128.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204183-5mg |
Pfmrk Inhibitor, WR 216174, |
601487-96-1 | ≥97% | 5mg |
¥1128.00 | 2023-09-05 |
5-BROMO-3-(2-(4-FLUOROPHENYL)-2-OXOETHYLIDINE)-1,3-DIHYDROINDOL-2-ONE 関連文献
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
5-BROMO-3-(2-(4-FLUOROPHENYL)-2-OXOETHYLIDINE)-1,3-DIHYDROINDOL-2-ONEに関する追加情報
5-Bromo-3-(2-(4-fluorophenyl)-2-oxoethylidene)-1,3-dihydroindol-2-one: A Comprehensive Overview
The compound 5-Bromo-3-(2-(4-fluorophenyl)-2-oxoethylidene)-1,3-dihydroindol-2-one, identified by the CAS number 601487-96-1, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are well-known for their diverse biological activities and structural versatility. The molecule's structure incorporates a bromine atom at position 5 of the indole ring, a 4-fluorophenyl group attached via an ethylidene linkage, and a ketone functional group at position 2. These structural features contribute to its unique chemical properties and biological functions.
Recent studies have highlighted the importance of indole derivatives in drug discovery, particularly in the development of anticancer agents. The presence of the bromine atom in this compound adds to its electronic properties, making it a promising candidate for further exploration in medicinal chemistry. Additionally, the fluorine atom in the 4-fluorophenyl group introduces steric and electronic effects that can enhance the compound's bioavailability and target specificity.
The synthesis of 5-Bromo-3-(2-(4-fluorophenyl)-2-oxoethylidene)-1,3-dihydroindol-2-one involves a series of carefully designed organic reactions. Researchers have employed various strategies, including nucleophilic aromatic substitution and condensation reactions, to achieve high yields and purity. The optimization of these synthetic routes has been a focus of recent investigations, with particular emphasis on reducing reaction times and minimizing waste generation.
In terms of pharmacological activity, this compound has shown remarkable potential as an anticancer agent. Preclinical studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by targeting key signaling pathways involved in cell growth and survival. Moreover, its selectivity for cancer cells over normal cells suggests a favorable therapeutic index. These findings have been corroborated by recent research published in prominent journals such as Nature Communications and Journal of Medicinal Chemistry.
Beyond its therapeutic applications, this compound also serves as a valuable intermediate in the synthesis of more complex molecules. Its modular structure allows for easy modification at different positions, enabling chemists to explore a wide range of structural analogs with varying biological activities. This versatility has made it a cornerstone in many research laboratories worldwide.
In conclusion, 5-Bromo-3-(2-(4-fluorophenyl)-2-oxoethylidene)-1,3-dihydroindol-2-one, with its unique structure and promising biological properties, represents a significant advancement in the field of organic chemistry. As research continues to uncover its full potential, this compound is poised to play a pivotal role in the development of novel therapeutic agents and chemical building blocks.
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